molecular formula C16H24O2 B3005872 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol CAS No. 2089651-34-1

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Cat. No.: B3005872
CAS No.: 2089651-34-1
M. Wt: 248.366
InChI Key: JJZSJNNKXMZXAQ-UHFFFAOYSA-N
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Description

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H24O2 It is characterized by a phenyl group substituted with a 2-methylcyclohexyloxy group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the following steps:

    Formation of the 2-Methylcyclohexyloxy Group: This step involves the reaction of 2-methylcyclohexanol with an appropriate phenol derivative under basic conditions to form the 2-methylcyclohexyloxy group.

    Attachment to the Phenyl Ring: The 2-methylcyclohexyloxy group is then attached to the phenyl ring through an etherification reaction.

    Formation of the Propanol Chain: The final step involves the addition of a propanol chain to the phenyl ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Cyclohexyloxy)phenyl)propan-1-ol: Similar structure but lacks the methyl group on the cyclohexyl ring.

    3-(3-(2-Methylphenoxy)phenyl)propan-1-ol: Similar structure but has a phenoxy group instead of a cyclohexyloxy group.

Uniqueness

3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is unique due to the presence of the 2-methylcyclohexyloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[3-(2-methylcyclohexyl)oxyphenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-13-6-2-3-10-16(13)18-15-9-4-7-14(12-15)8-5-11-17/h4,7,9,12-13,16-17H,2-3,5-6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSJNNKXMZXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=CC(=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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